11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-
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Overview
Description
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- is a chemical compound with the molecular formula C14H10ClNO. It is a derivative of the benzo[5,6]cyclohepta[1,2-b]pyridin-11-one structure, with a chlorine atom substituted at the 8th position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- typically involves the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, which is generated in situ from tin(II) sulfate and hydrobromic acid. This is followed by bromination at the 10th position and subsequent deamination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- involves its interaction with specific molecular targets. For instance, in the context of antihistamines, it acts by blocking histamine H1 receptors, thereby preventing the effects of histamine in allergic reactions . The pathways involved include the inhibition of histamine binding and subsequent signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Loratadine: A well-known antihistamine with a similar structure, used to treat allergies.
Desloratadine: A metabolite of loratadine with enhanced efficacy and reduced side effects.
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: Another derivative with potential pharmaceutical applications.
Uniqueness
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds highlights its importance in chemical research and pharmaceutical development.
Properties
CAS No. |
117811-16-2 |
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Molecular Formula |
C14H8ClNO |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one |
InChI |
InChI=1S/C14H8ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-8H |
InChI Key |
FJSOZRQLIJTERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=C2)C=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
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